Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C21H20O6 and a molecular weight of 368.39 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)20-13(2)27-19-10-9-16(11-17(19)20)26-12-18(22)14-5-7-15(24-3)8-6-14/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPCIGIXVHTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the condensation of 2-methylbenzofuran-3-carboxylic acid with 4-methoxyphenylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
These compounds share a similar benzofuran core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities .
Biological Activity
Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, a benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzofuran structure, which contributes to its pharmacological properties. The compound has the following chemical formula:
- Molecular Formula : C₂₀H₁₈O₆
- CAS Number : 300826-24-8
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This compound specifically has shown promise in several areas:
Anti-Cancer Activity
- Mechanism of Action : Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has been observed to downregulate the expression of proteins associated with cell survival pathways, such as p53 and integrin α7, which are crucial for cancer cell metastasis .
-
Case Studies :
- In hepatocellular carcinoma (HCC) models, the compound significantly reduced cell migration and invasion by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- A study involving Huh7 cells indicated that treatment with this compound led to morphological changes consistent with reduced metastatic potential .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Data Table of Biological Activities
| Activity | Cell Line/Model | Effect Observed | Mechanism |
|---|---|---|---|
| Anti-Cancer | Huh7 (HCC) | Reduced proliferation and migration | Downregulation of p53, integrin α7 |
| Anti-Metastatic | PLC/PRF/5 (HCC) | Inhibition of EMT markers | Modulation of E-cadherin and vimentin |
| Anti-inflammatory | Various | Decreased cytokine production | Inhibition of oxidative stress |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- In Vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells .
- Molecular Docking Studies : Computational analyses have suggested strong binding affinities to key molecular targets involved in cancer pathways, indicating potential for drug development against HCC and other malignancies .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran core.
- Step 2 : Introduction of the 4-methoxyphenyl-2-oxoethoxy group via nucleophilic substitution or esterification.
- Step 3 : Final functionalization with an ethyl ester group. Reaction conditions (e.g., temperature, catalysts like AlCl₃ for Friedel-Crafts) must be optimized to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton and carbon environments, e.g., distinguishing methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~165–170 ppm) signals.
- IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and aromatic ether (C-O-C ~1250 cm⁻¹) groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. How does the compound’s structural diversity influence its physicochemical properties?
The benzofuran core provides rigidity, while substituents like the 4-methoxyphenyl group enhance lipophilicity (logP ~3.5–4.0). The ethyl ester improves solubility in organic solvents, critical for reaction workup .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Comparative Assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structural Validation : Confirm batch purity via HPLC (>95%) and XRD crystallography (using SHELX for refinement ).
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities across variants .
Q. What experimental designs optimize regioselectivity in functionalizing the benzofuran core?
- Directing Groups : Introduce temporary substituents (e.g., bromine at C-6) to steer electrophilic attacks.
- Catalytic Systems : Use Pd-mediated cross-coupling (Suzuki) for aryl group introduction.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr substitutions .
Q. How can computational modeling predict metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
